1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one
CAS No.:
Cat. No.: VC17689341
Molecular Formula: C15H18FNO2
Molecular Weight: 263.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18FNO2 |
|---|---|
| Molecular Weight | 263.31 g/mol |
| IUPAC Name | 1-(2-fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one |
| Standard InChI | InChI=1S/C15H18FNO2/c1-3-13(18)11-7-5-9-17(15(11)19)14-10(2)6-4-8-12(14)16/h4,6,8,11H,3,5,7,9H2,1-2H3 |
| Standard InChI Key | OPDUWKFFWFCDAS-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1CCCN(C1=O)C2=C(C=CC=C2F)C |
Introduction
1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound characterized by its unique chemical structure, which includes a piperidinone core substituted with a fluorinated aromatic group. The compound's CAS number is 2059927-17-0, and its chemical formula is C15H18FNO2 . This compound is of significant interest in medicinal chemistry due to its potential biological activity and structural properties that may influence its interaction with biological targets.
Synthesis and Production
The synthesis of 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one typically involves multiple steps, including reactions involving piperidine derivatives and functionalized aromatic compounds. Industrial production may employ continuous flow reactors and advanced purification methods to optimize efficiency and scalability.
Biological Activity and Potential Applications
Research indicates that 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one exhibits significant biological activity, particularly in the context of cancer research. Its structure suggests potential interactions with specific molecular targets, including enzymes and receptors involved in tumor growth and proliferation. Preliminary studies have shown that similar compounds can exhibit cytotoxic properties against various cancer cell lines, suggesting that this compound may also possess therapeutic potential.
| Application Area | Potential Use |
|---|---|
| Cancer Research | Cytotoxic properties against cancer cell lines |
| Medicinal Chemistry | Drug design and development due to unique structural properties |
Interaction Studies and Mechanism of Action
Interaction studies focus on understanding how 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one interacts with biological macromolecules. These studies are crucial for elucidating the compound's mechanism of action and its potential therapeutic applications. The compound's mechanism of action is hypothesized to involve interactions with biological targets such as integrins, which play crucial roles in cell signaling and adhesion processes.
Comparison with Analogous Compounds
Several compounds share structural similarities with 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one, including:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(3-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-one | CHFNO | Similar piperidine core; different fluorine position |
| 1-(4-Methylphenyl)-3-propanoylpiperidin-2-one | CHNO | Lacks fluorine; may exhibit different reactivity |
| 1-(2-Chloro-6-methylphenyl)-3-propanoylpiperidin-2-one | CHClNO | Chlorine substitution; potential variations in biological activity |
The uniqueness of 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one lies in its specific combination of a fluorinated aromatic ring and a piperidine scaffold, which may impart distinct chemical properties compared to its analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume